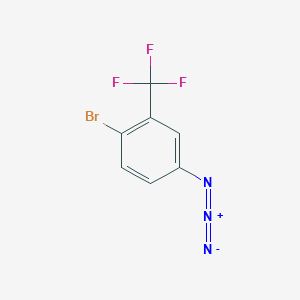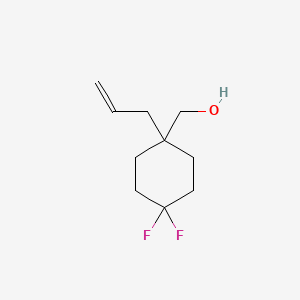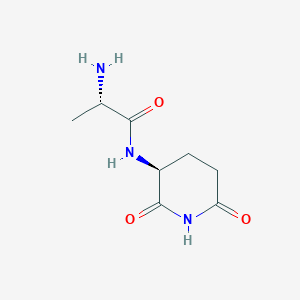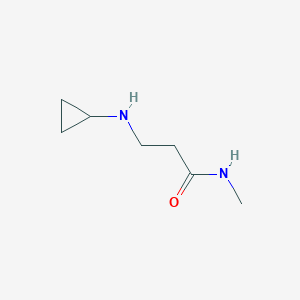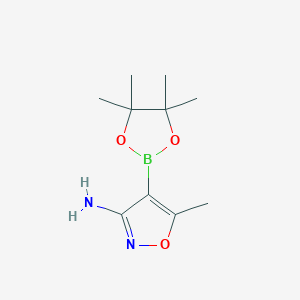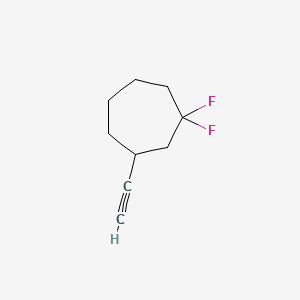
3-Ethynyl-1,1-difluorocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1,1-difluorocycloheptane is an organic compound characterized by a seven-membered cycloalkane ring with an ethynyl group and two fluorine atoms attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,1-difluorocycloheptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cycloheptane derivative with ethynylating agents in the presence of a fluorinating reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1,1-difluorocycloheptane undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alkenes, alkanes
Substitution: Various substituted cycloheptane derivatives
Scientific Research Applications
3-Ethynyl-1,1-difluorocycloheptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-Ethynyl-1,1-difluorocyclobutane
- 3-Ethynyl-1,1-difluorocyclopentane
- 3-Ethynyl-1,1-difluorocyclohexane
Comparison: Compared to its analogs, 3-Ethynyl-1,1-difluorocycloheptane has a larger ring size, which can influence its chemical reactivity and biological activity. The presence of the ethynyl group and fluorine atoms in different ring sizes can result in variations in steric and electronic properties, making this compound unique in its applications and effects .
Properties
Molecular Formula |
C9H12F2 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-ethynyl-1,1-difluorocycloheptane |
InChI |
InChI=1S/C9H12F2/c1-2-8-5-3-4-6-9(10,11)7-8/h1,8H,3-7H2 |
InChI Key |
COMQYIMHHACPQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCCC(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
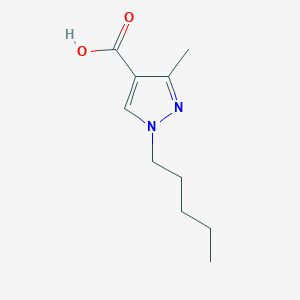
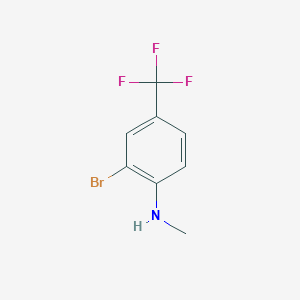
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)

![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
